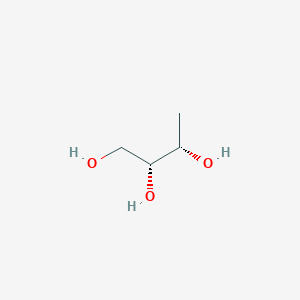
1-Deoxy-D-erythritol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon sugar. It is a key intermediate in various biochemical pathways, particularly in the synthesis of isoprenoids via the non-mevalonate pathway. This compound plays a crucial role in the biosynthesis of essential biomolecules and has garnered significant interest in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through several methods. One common approach involves the reduction of erythrose using sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound. This biotechnological approach is favored for its efficiency and sustainability.
化学反应分析
Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of erythrose to this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of this compound typically yields erythrose or erythronic acid.
Reduction: The reduction process primarily produces this compound from erythrose.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
科学研究应用
1-Deoxy-D-erythritol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and isoprenoids.
Biology: It is involved in the metabolic pathways of several microorganisms and plants, playing a role in the biosynthesis of essential biomolecules.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against pathogens that utilize the non-mevalonate pathway.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes.
作用机制
1-Deoxy-D-erythritol exerts its effects primarily through its role in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound acts as an intermediate, facilitating the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate. This conversion is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which is a key target for antimicrobial agents.
相似化合物的比较
1-Deoxy-D-erythritol can be compared with other sugar alcohols and intermediates in the non-mevalonate pathway:
Erythritol: Unlike this compound, erythritol is a fully reduced sugar alcohol and is commonly used as a low-calorie sweetener.
1-Deoxy-D-xylulose-5-phosphate: This compound is a direct precursor in the non-mevalonate pathway and is converted to this compound through enzymatic reactions.
2-C-methyl-D-erythritol-4-phosphate: This is the product formed from this compound in the non-mevalonate pathway and is a crucial intermediate in isoprenoid biosynthesis.
属性
CAS 编号 |
4144-94-9 |
|---|---|
分子式 |
C4H10O3 |
分子量 |
106.12 g/mol |
IUPAC 名称 |
(2R,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |
InChI 键 |
YAXKTBLXMTYWDQ-IUYQGCFVSA-N |
手性 SMILES |
C[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CC(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


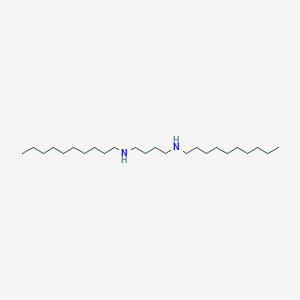

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
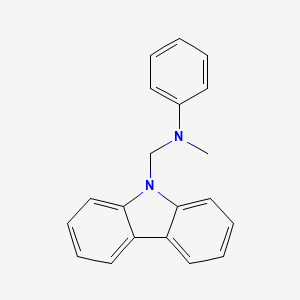
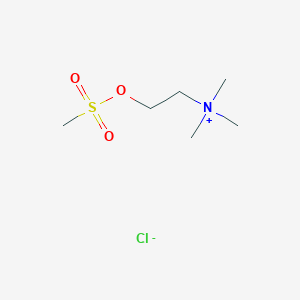
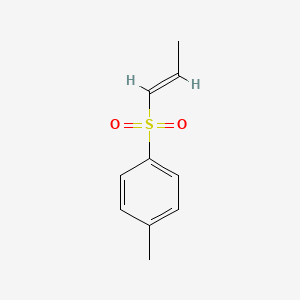
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)


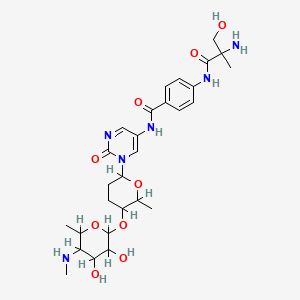
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
